molecular formula C10H10ClN3O2 B1230715 ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 37801-57-3

ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1230715
CAS No.: 37801-57-3
M. Wt: 239.66 g/mol
InChI Key: ILWRYGALHSASQT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 37801-57-3) is a pyrazolopyridine derivative with the molecular formula C₁₀H₁₀ClN₃O₂ and a molecular weight of 239.66 g/mol . It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules. The compound features a chloro group at position 4, a methyl group at position 1, and an ethyl ester at position 5 (Figure 1). It is commercially available for research purposes, with strict handling guidelines (e.g., storage at 2–8°C, avoidance of repeated freeze-thaw cycles) .

Properties

IUPAC Name

ethyl 4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-9-6(8(7)11)5-13-14(9)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWRYGALHSASQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396653
Record name ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37801-57-3
Record name ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Michael Addition : 5-Amino-1-methylpyrazole reacts with diethyl 2-(ethoxymethylene)malonate in ethanol under reflux, forming an intermediate enamine.

  • Cyclization : Heating the intermediate in dowtherm at 250°C for 40 minutes induces ring closure to yield ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at reflux introduces the 4-chloro substituent.

Key Data :

  • Yield: 62–75% after chlorination.

  • Purity: >95% (confirmed by ¹H NMR and HPLC).

Nucleophilic Aromatic Substitution on Preformed Pyrazolopyridine Core

An alternative route modifies preconstructed pyrazolopyridine scaffolds. Ethyl 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is treated with POCl₃ to replace the hydroxyl group with chlorine.

Optimization Insights

  • Solvent : Toluene or dichloroethane improves selectivity by minimizing ester hydrolysis.

  • Temperature : Reflux conditions (110–120°C) ensure complete conversion within 5–8 hours.

  • Stoichiometry : A 3:1 molar ratio of POCl₃ to substrate prevents side reactions.

Table 1 : Comparative Chlorination Efficiency

SubstrateSolventTemp (°C)Time (h)Yield (%)
4-Hydroxy derivativeToluene110678
4-Hydroxy derivativePOCl₃ (neat)120882

One-Pot Synthesis from β-Aminocrotononitrile

A streamlined one-pot approach starts with β-aminocrotononitrile and ethyl cyanoacetate:

  • Condensation : Reactants combine in ethanol under reflux to form a cyanoenamine.

  • Cyclization : Addition of phosphoryl chloride (POCl₃) simultaneously induces ring closure and chlorination.

Advantages :

  • Eliminates isolation of intermediates.

  • Total reaction time: <12 hours.

  • Overall yield: 68%.

Solid-Phase Synthesis for High-Throughput Production

Patent literature describes a solid-phase method using Wang resin-bound 5-aminopyrazole:

  • Resin Functionalization : 5-Amino-1-methylpyrazole is anchored via a carboxylic acid linker.

  • Stepwise Elaboration : Sequential malonate coupling, cyclization, and chlorination are performed on-resin.

  • Cleavage : TFA treatment releases the final product.

Table 2 : Solid-Phase Synthesis Metrics

StepReagentTime (h)Purity (%)
Malonate couplingDIEA, DCM490
CyclizationDowtherm, 250°C0.588
ChlorinationPOCl₃, DCE685

Green Chemistry Approaches

Recent advances focus on solvent-free and catalytic methods:

  • Microwave Assistance : Cyclocondensation achieves 80% yield in 30 minutes vs. 8 hours conventionally.

  • Biocatalysis : Lipase-mediated esterification reduces reliance on toxic solvents, though yields remain modest (45–50%) .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
The compound is primarily utilized as a crucial intermediate in synthesizing novel pharmaceuticals. Its structure allows for modifications that enhance biological activity, particularly in developing anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound exhibit significant potential in treating various inflammatory conditions and pain management .

Case Study:
A notable study demonstrated the efficacy of a derivative of ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in inhibiting specific enzymes associated with inflammatory pathways. The results showed a marked reduction in inflammation markers in preclinical models, suggesting its potential for further clinical development .

Agricultural Chemistry

Agrochemical Formulation:
In agricultural chemistry, this compound is explored for formulating agrochemicals aimed at enhancing crop protection. Its chlorinated and ethyl ester functionalities improve reactivity and solubility, making it suitable for developing safer and more effective pesticides .

Application Example:
Research has indicated that formulations containing this compound can effectively control pest populations while minimizing environmental impact. Field trials demonstrated improved crop yields and reduced pesticide residues compared to traditional chemicals .

Material Science

Advanced Materials Development:
The compound is also investigated for its properties in creating advanced materials such as polymers and coatings. Its chemical structure contributes to enhanced durability and chemical resistance, making it an attractive candidate for applications requiring high-performance materials .

Research Insights:
Studies have shown that incorporating this compound into polymer matrices results in materials with superior thermal stability and mechanical properties. These advancements are particularly relevant in industries such as automotive and aerospace where material performance is critical .

Biochemical Research

Enzyme Interaction Studies:
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and biological pathways. Its ability to modulate enzyme activity provides insights into disease mechanisms and potential therapeutic targets .

Experimental Findings:
Research utilizing this compound has revealed its role in inhibiting specific enzymes involved in metabolic pathways associated with cancer progression. This discovery opens avenues for developing targeted therapies that could improve patient outcomes .

Analytical Chemistry

Standard Reference Material:
In analytical chemistry, this compound is employed as a standard reference material. Its consistent properties ensure accuracy and reliability in testing and quality control processes across various laboratories .

Quality Control Applications:
The use of this compound as a reference standard has been documented in numerous studies focusing on the validation of analytical methods for detecting related compounds in pharmaceutical formulations. This application underscores its importance in maintaining high-quality standards in drug development and manufacturing .

Summary Table of Applications

Application AreaKey UsesNotable Findings
Pharmaceuticals Intermediate for anti-inflammatory drugsSignificant reduction in inflammation markers
Agricultural Chemistry Formulation of pesticidesImproved crop yields with reduced residues
Material Science Development of high-performance materialsEnhanced thermal stability and mechanical properties
Biochemical Research Studying enzyme interactionsInhibition of enzymes linked to cancer progression
Analytical Chemistry Standard reference materialEnsures accuracy in quality control processes

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations at Position 1

  • Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Structure: Phenyl group at position 1 instead of methyl. Synthesis: Reacts with substituted anilines to form amino derivatives (e.g., ethyl 4-(phenylamino)-1-phenyl derivatives), which exhibit antiviral activity . Activity: Demonstrates lower cytotoxicity than methyl-substituted analogs but requires higher concentrations for efficacy .
  • Ethyl 4-chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    • Structure : Cyclopropylmethyl group at position 1.
    • Synthesis : Synthesized via reflux in POCl₃, yielding a 67.5% isolated product .
    • Application : Used in PET imaging ligand development, highlighting the role of bulky substituents in improving blood-brain barrier penetration .

Substituent Variations at Position 4

  • Ethyl 4-((4-aminobutyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Compound 103) Structure: Chloro replaced by a butylamino group. Activity: Shows anti-malarial activity (IC₅₀ = 3.60 µM against Plasmodium falciparum), outperforming sulfadoxine (IC₅₀ = 15.0 µM) . Key Insight: Amino groups at position 4 enhance solubility and target binding compared to chloro .
  • Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Structure: Additional methyl group at position 3. Molecular Weight: 253.68 g/mol.

Substituent Variations at Position 5

  • Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Compound 101) Structure: Ethyl ester replaced by cyano. Activity: Lower anti-malarial activity (IC₅₀ > 9.30 µM) compared to ester derivatives, emphasizing the critical role of the ester group in bioactivity .

Biological Activity

Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 37801-57-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C .

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazolo[3,4-b]pyridine derivatives, including this compound. A notable investigation demonstrated that derivatives of this compound exhibited significant inhibitory effects against various viruses, including HSV-1. The introduction of an ester group at the C-5 position was found to enhance antiviral activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that this compound showed antiproliferative effects against several human cancer cell lines, including A172, U87MG, and A375. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrazolo ring system is critical for its interaction with biological targets. Research has indicated that modifications to the substituents on the pyrazolo ring can significantly alter its potency and selectivity as an inhibitor of various enzymes involved in cell signaling pathways .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of pyrazolo derivatives, this compound was tested against HSV-1 in Vero cells. The results indicated that this compound exhibited an effective EC50 value, demonstrating its potential as a therapeutic agent for viral infections. The study utilized both in vitro and in vivo models to confirm the compound's efficacy and safety profile .

Study 2: Anticancer Potential

Another significant investigation focused on the anticancer potential of this compound against various human tumor cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis through caspase activation and modulation of apoptotic signaling pathways .

Data Summary Table

Biological Activity Cell Line/Model EC50/IC50 Value Mechanism
AntiviralVero CellsEffective EC50Inhibition of viral replication
AnticancerA172, U87MG, A375Micromolar IC50Induction of apoptosis via caspase activation

Q & A

Q. What are the common synthetic routes for ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how are reaction conditions optimized for yield?

Q. Which spectroscopic techniques are employed for structural characterization, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:
  • LCMS : Confirms molecular weight (e.g., m/z 280.0 [M+H]⁺) and purity via retention time .

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl groups at δ 4.12 ppm, aromatic protons at δ 6.5–7.5 ppm) .

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1719 cm⁻¹) .

  • HRMS : Validates exact mass (e.g., m/z 406.1219 [M+H]⁺ for derivatives) .

    • Data Table : Representative Spectral Data
Compound Derivative¹H NMR (δ, ppm)IR (cm⁻¹)LCMS (m/z)
Ethyl 4-chloro derivative4.12 (s, CH₃), 6.91–7.08 (Ar-H)1719 (C=O)280.0 [M+H]⁺
Hydrolyzed carboxylic acid7.08–6.98 (Ar-H), 2.66 (S-CH₃)3469 (O-H)406.1219 [M+H]⁺

Advanced Research Questions

Q. How do researchers design derivatives of this compound for enhanced biological activity, and what methodologies guide SAR studies?

  • Methodological Answer : Derivatives are designed by modifying substituents at positions 4 and 6. For example:
  • Antileishmanial activity : Introducing 3'-diethylaminomethyl groups improves IC₅₀ values (0.12 μM) via hydrophobic (log P) and steric (Sterimol parameters) optimization .

  • Antimalarial/antiviral activity : Adding sulfonamido-butylamino groups enhances activity against Plasmodium falciparum (IC₅₀: 3.46–9.30 μM) and SARS-CoV-2 via molecular docking with 3CL protease .
    Methodologies include QSAR modeling (e.g., Hansch-Fujita log P), molecular dynamics, and superimposition on known pharmacophores like amodiaquine .

    • Data Table : SAR of Key Derivatives
Derivative SubstituentsBiological TargetIC₅₀/ActivityKey Parameters
3'-DiethylaminomethylLeishmania amazonensis0.12 μMlog P = 3.2, Sterimol L
4-(4-Methylphenylsulfonamido)SARS-CoV-2 3CL proteaseDocking score: -9.2Hydrophobic pockets

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., parasite strains, cell lines) or compound purity. Strategies include:
  • Orthogonal assays : Validate antileishmanial activity using both promastigote and amastigote assays .
  • Purity verification : Ensure >95% purity via HPLC before testing .
  • Meta-analysis : Compare log P and steric parameters across studies to identify outliers .

Q. How is computational chemistry applied in predicting biological activity and guiding synthesis?

  • Methodological Answer :
  • Molecular Docking : Predicts binding to targets like Plasmodium falciparum enzymes or SARS-CoV-2 3CL protease (e.g., compound L87 with docking score -9.2 kcal/mol) .
  • QSAR Modeling : Uses semiempirical AM1 methods to correlate log P and Sterimol parameters (B₂, L) with antileishmanial activity .
  • Conformational Analysis : Low-energy conformers of active derivatives are superimposed on reference drugs (e.g., amodiaquine) to validate pharmacophore alignment .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.